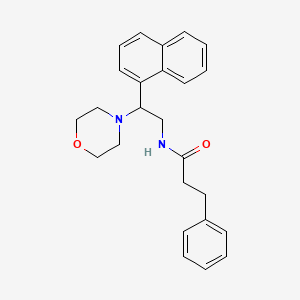
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C25H28N2O2 and its molecular weight is 388.511. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-3-phenylpropanamide and similar compounds have been synthesized for various applications, primarily in the field of organic chemistry and material science. For instance, the synthesis of naphtylthioacetic acids 1-dialkylamides, including morpholinamide derivatives, has been explored to produce naphthalene derivatives with potential applications ranging from material science to pharmaceuticals. The method involves Willgerodt–Kindler reaction and radical nucleophilic substitution, indicating the compound's utility in synthesizing complex naphthalene derivatives (M. Yekhlef, M. Petrov, & L. M. Pevzner, 2016).
Antibacterial Activity Research into the antibacterial properties of naphthalene derivatives, including those related to this compound, has shown promising results. For example, a study on the halogenated hydrocarbon amination reaction led to the creation of a compound with significant antibacterial activity, showcasing the potential of such derivatives in developing new antibacterial agents (Cai Zhi, 2010).
Cancer Research Compounds structurally related to this compound have been investigated for their potential in cancer research. Naphthalene diimide derivatives, for example, have been studied for their ability to stabilize human telomeric and gene promoter DNA quadruplexes, inhibiting the growth of human cancer cells. This research highlights the role of morpholine and naphthalene derivatives in targeting molecular structures critical for cancer cell survival, offering a promising approach for cancer therapy (M. Micco et al., 2013).
Material Science Applications In the realm of material science, derivatives of this compound have been explored for their properties and applications. For instance, studies on hydrogen bond modulation in 1,10-phenanthroline derivatives have led to the development of materials with high thermal stability and electron mobility, showcasing the compound's potential in organic electronic devices (Zhengyang Bin et al., 2020).
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-25(14-13-20-7-2-1-3-8-20)26-19-24(27-15-17-29-18-16-27)23-12-6-10-21-9-4-5-11-22(21)23/h1-12,24H,13-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZHGQSHTSPHBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
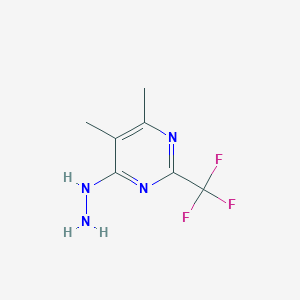
![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)
![3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol](/img/structure/B2589738.png)

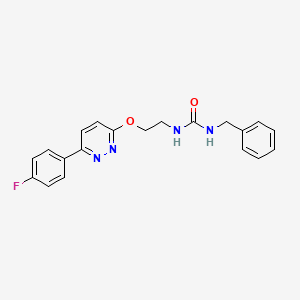
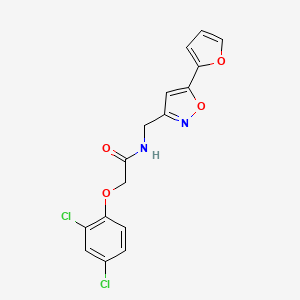
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)
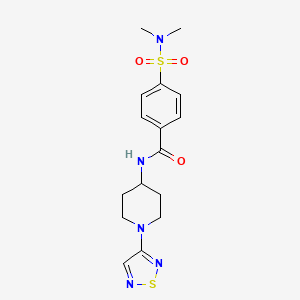

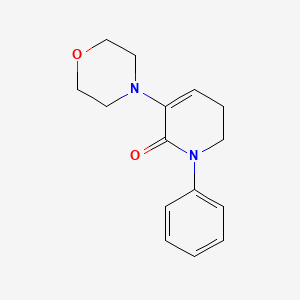
![Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2589752.png)



